1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea
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Overview
Description
1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea is an organic compound with the molecular formula C16H17ClN2S. It is a thiourea derivative, characterized by the presence of a benzyl group and a 4-chlorophenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The benzyl and 4-chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV filters .
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiourea moiety allows for hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 1-Benzyl-3-[2-(4-bromophenyl)ethyl]thiourea
- 1-Benzyl-3-[2-(4-fluorophenyl)ethyl]thiourea
- 1-Benzyl-3-[2-(4-methylphenyl)ethyl]thiourea
Comparison: 1-Benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This influences its reactivity and interactions with biological targets compared to its analogs with different substituents. For instance, the 4-chlorophenyl group may enhance its binding affinity to certain enzymes or receptors, making it more potent in specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable molecule for research and industrial applications. Further studies are warranted to fully explore its capabilities and optimize its use in different domains.
Properties
IUPAC Name |
1-benzyl-3-[2-(4-chlorophenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c17-15-8-6-13(7-9-15)10-11-18-16(20)19-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJRFJOYHPUKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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